3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole
Overview
Description
3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a triazolo-phthalazine core with an isoxazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolo-Phthalazine Core: This step involves the cyclization of a hydrazine derivative with a phthalic anhydride or its derivatives under acidic conditions to form the phthalazine ring. Subsequent chlorination introduces the chloro substituent at the desired position.
Isoxazole Ring Formation: The isoxazole ring is typically synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a hydroxylamine derivative.
Coupling of the Two Moieties: The final step involves coupling the triazolo-phthalazine core with the isoxazole ring through a suitable linker, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the nitrogen atoms in the triazolo-phthalazine ring, potentially altering its biological activity.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., m-CPBA, KMnO4), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
Chemistry
In chemistry, 3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-infective therapies.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its incorporation into polymers or other materials can lead to the creation of advanced functional materials.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-phthalazine core can bind to active sites or allosteric sites on proteins, modulating their activity. The isoxazole ring may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole: Unique due to its combined triazolo-phthalazine and isoxazole structure.
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine: Lacks the isoxazole ring, which may reduce its biological activity.
5-Methylisoxazole:
Uniqueness
The uniqueness of this compound lies in its dual-ring system, which provides a versatile scaffold for the development of new compounds with diverse biological activities. Its ability to undergo various chemical modifications further enhances its utility in research and industry.
Properties
IUPAC Name |
3-(6-chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O/c1-7-6-10(18-20-7)13-16-15-12-9-5-3-2-4-8(9)11(14)17-19(12)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPALNVSONHINLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163537 | |
Record name | 6-Chloro-3-(5-methyl-3-isoxazolyl)-1,2,4-triazolo[3,4-a]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215874-89-8 | |
Record name | 6-Chloro-3-(5-methyl-3-isoxazolyl)-1,2,4-triazolo[3,4-a]phthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215874-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-(5-methyl-3-isoxazolyl)-1,2,4-triazolo[3,4-a]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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